N-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-N-ethylethanamine
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Overview
Description
N-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-N-ethylethanamine is an organic compound characterized by the presence of bromine, trifluoroethoxy, and ethylamine groups attached to a benzyl ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-N-ethylethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Trifluoroethoxylation: The substitution of a hydrogen atom with a trifluoroethoxy group.
Amine Alkylation: The attachment of an ethylamine group to the benzyl ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-N-ethylethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The trifluoroethoxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-N-ethylethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-N-ethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding, influencing the compound’s overall activity. The ethylamine group can modulate the compound’s solubility and bioavailability, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)-N-methylethanamine
- N-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-N-propylethanamine
- N-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-N-isopropylethanamine
Uniqueness
N-(3-Bromo-2-(2,2,2-trifluoroethoxy)benzyl)-N-ethylethanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoroethoxy group enhances its stability and reactivity, while the bromine atom allows for versatile chemical modifications. The ethylamine group contributes to its solubility and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[[3-bromo-2-(2,2,2-trifluoroethoxy)phenyl]methyl]-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrF3NO/c1-3-18(4-2)8-10-6-5-7-11(14)12(10)19-9-13(15,16)17/h5-7H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSGNQYNXSWDMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C(=CC=C1)Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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